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Compound of Interest

Compound Name: M1002

Cat. No.: B1675830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of M1002, a novel small molecule, with other

relevant alternatives. The focus is on its specificity, supported by available experimental data,

to aid researchers in their evaluation of this compound for therapeutic and research

applications. A surprising dual activity of M1002 as both a Hypoxia-Inducible Factor-2α (HIF-2α)

agonist and a potent Glucagon-Like Peptide-1 (GLP-1) receptor agonist is a central theme of

this analysis.

Executive Summary
M1002, also known as HDM1002, has been identified as an allosteric agonist of HIF-2α,

enhancing the transcription of HIF-2 target genes. It demonstrates greater efficacy than its

analog, M1001. Concurrently, and perhaps more significantly for its clinical development,

M1002/HDM1002 is a highly potent and selective oral full agonist of the GLP-1 receptor, with

clinical trials underway for type 2 diabetes and weight management. This dual activity profile

presents a unique case for assessing its specificity and potential therapeutic applications. This

guide will delve into the quantitative data available for both activities and compare them with

relevant molecules in each target class.
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Table 1: In Vitro Activity of M1002 and Comparators on
HIF-2α

Compoun
d

Target
Assay
Type

Binding
Affinity
(Kd)

Potency
(EC50/IC5
0)

Efficacy Cell Line

M1002 HIF-2α

Luciferase

Reporter

Assay

-
0.44 µM

(EC50)[1]
Agonist -

M1001

HIF-2α

PAS-B

Domain

Microscale

Thermopho

resis

(MST)

667 nM[2]

[3]
-

Weak

Agonist[2]
-

PT2385

HIF-2α

PAS-B

Domain

Isothermal

Titration

Calorimetry

(ITC)

10 ± 4.9

nM[4]
- Antagonist -

PT2385

HIF-2α

PAS-B

Domain

Microscale

Thermopho

resis

(MST)

~167 nM
42 nM

(IC50)
Antagonist 786-O

Belzutifan

(MK-6482)

HIF-2α

PAS-B

Domain

Isothermal

Titration

Calorimetry

(ITC)

16 ± 4.7

nM
- Antagonist -

Note: '-' indicates data not available from the searched sources.

Table 2: In Vitro Activity of M1002/HDM1002 on GLP-1
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Compound Target Assay Type
Potency
(EC50)

Efficacy

M1002

(HDM1002)
GLP-1 Receptor - 0.004 nM Full Agonist

Specificity Analysis
The data presented in Tables 1 and 2 highlight a significant disparity in the potency of M1002
towards its two known targets. With an EC50 in the picomolar range for the GLP-1 receptor, its

activity as a GLP-1 receptor agonist is substantially more potent than its micromolar agonistic

activity on the HIF-2α pathway.

A TR-FRET-based protein binding assay demonstrated that M1002 enhances the association

of HIF-2α and its binding partner ARNT in a dose-dependent manner. The same study showed

that M1002 could also increase the interaction between HIF-1α and ARNT, but only at higher

concentrations, suggesting some selectivity for HIF-2α over HIF-1α in this context. However,

M1002 had no discernible effect on the association of NPAS3 with ARNT.

Preclinical studies of HDM1002 have demonstrated its ability to potently activate the GLP-1

receptor and induce cAMP production. It is described as a highly selective small molecule full

agonist of the GLP-1 receptor.

Comparison with Alternatives
HIF-2α Modulation
As a HIF-2α agonist, M1002 is more potent than its analog M1001. In a thermal shift assay,

M1002 increased the melting temperature (Tm) of the HIF-2α-ARNT complex by approximately

1.8°C, which is more substantial than the 0.8°C shift observed with M1001, indicating a

stronger binding interaction. In cellular assays, M1002 demonstrated greater efficacy in

enhancing the expression of HIF-2 target genes compared to M1001.

In contrast to the agonist activity of M1002, molecules like PT2385 and the FDA-approved drug

Belzutifan are potent and selective inhibitors of HIF-2α. PT2385 has a reported Kd for HIF-2α in

the low nanomolar range (10 nM by ITC) and an IC50 of 42 nM in a reporter assay. Belzutifan
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also demonstrates a high binding affinity for HIF-2α with a Kd of 16 nM. These inhibitors

function by disrupting the heterodimerization of HIF-2α with ARNT.

GLP-1 Receptor Agonism
The picomolar potency of M1002/HDM1002 as a GLP-1 receptor agonist places it in the realm

of highly potent modulators of this target. Its oral bioavailability is a key feature highlighted in its

clinical development for type 2 diabetes and obesity.

Experimental Protocols
Thermal Shift Assay (TSA)
This assay is used to determine the thermal stability of a protein, which can be altered upon

ligand binding. An increase in the melting temperature (Tm) of the target protein in the

presence of a compound suggests a direct binding interaction.

Principle: The assay utilizes a fluorescent dye (e.g., SYPRO Orange) that binds to

hydrophobic regions of a protein that become exposed as the protein unfolds due to heat.

The fluorescence is monitored as the temperature is gradually increased.

Protocol Outline:

The purified target protein (e.g., HIF-2α/ARNT complex) is mixed with the test compound

and the fluorescent dye in a suitable buffer.

The mixture is placed in a real-time PCR machine.

A temperature gradient is applied, and the fluorescence is measured at each temperature

increment.

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded,

represented by the inflection point of the fluorescence curve.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
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This assay is used to measure protein-protein interactions, such as the dimerization of HIF-2α

and ARNT.

Principle: TR-FRET is based on the transfer of energy between a donor fluorophore and an

acceptor fluorophore when they are in close proximity. In the context of HIF-2α/ARNT

interaction, one protein is labeled with the donor and the other with the acceptor.

Dimerization brings the fluorophores close enough for FRET to occur.

Protocol Outline:

Purified HIF-2α and ARNT proteins are labeled with compatible donor (e.g., a europium

cryptate-labeled antibody against a tag on one protein) and acceptor (e.g., a fluorescent

dye-labeled antibody against a tag on the other protein) fluorophores.

The labeled proteins are incubated with varying concentrations of the test compound

(M1002).

After incubation, the fluorescence of both the donor and acceptor is measured using a

plate reader capable of time-resolved fluorescence measurements.

An increase in the acceptor's fluorescence signal indicates an enhanced interaction

between the two proteins.

Quantitative Real-Time PCR (qPCR) for Target Gene
Expression
This cell-based assay is used to measure the mRNA levels of HIF-2α target genes to confirm

the functional activity of an agonist or antagonist.

Principle: qPCR quantifies the amount of a specific mRNA transcript in a sample. An

increase in the mRNA levels of known HIF-2α target genes (e.g., VEGF, EPO, NDRG1)

following treatment with M1002 indicates agonistic activity.

Protocol Outline:

A suitable cell line (e.g., 786-O, which overexpresses HIF-2α) is treated with the test

compound at various concentrations.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1675830?utm_src=pdf-body
https://www.benchchem.com/product/b1675830?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After an incubation period, total RNA is extracted from the cells.

The RNA is reverse-transcribed into complementary DNA (cDNA).

The cDNA is then used as a template in a PCR reaction with primers specific for the HIF-

2α target genes.

The amplification of the target genes is monitored in real-time using a fluorescent dye that

binds to double-stranded DNA.

The relative expression of the target genes is calculated and compared to untreated

controls.

Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normoxia

Hypoxia / M1002 Agonism

HIF-2a

VHL

Hydroxylation
(PHDs)

Proteasome

Degradation
Ubiquitin

E3 Ligase

HIF-2a

HIF-2 ComplexARNT Hypoxia Response
Element

Target Gene
Expression

(e.g., VEGF, EPO)

M1002 Enhances
Dimerization

Click to download full resolution via product page

Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the agonistic

effect of M1002.
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Caption: Experimental workflow for assessing the specificity of M1002.
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Caption: Dual activity of M1002 on HIF-2α and GLP-1 Receptor pathways.

Conclusion
M1002 (HDM1002) presents a complex and interesting specificity profile. While it was initially

identified as a HIF-2α agonist with moderate potency, subsequent research and clinical

development have revealed it to be an exceptionally potent GLP-1 receptor agonist. For
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researchers investigating the HIF-2α pathway, M1002 can serve as a useful tool, particularly in

comparison to its weaker analog M1001. However, its profound activity on the GLP-1 receptor

must be a primary consideration in the design and interpretation of any in vitro or in vivo

experiments. The significant difference in potency suggests that at therapeutic concentrations

being explored for metabolic diseases, the effects of M1002 are likely dominated by its GLP-1

receptor agonism. This guide provides a foundational comparison to aid in the informed

selection and use of M1002 in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1675830?utm_src=pdf-body
https://www.benchchem.com/product/b1675830?utm_src=pdf-body
https://www.benchchem.com/product/b1675830?utm_src=pdf-body
https://www.benchchem.com/product/b1675830?utm_src=pdf-custom-synthesis
https://www.probechem.com/products_M1002.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447045/
https://www.benchchem.com/pdf/Navigating_HIF_Isoform_Selectivity_A_Comparative_Analysis_of_M1001_and_Leading_HIF_2_Inhibitors.pdf
https://www.researchgate.net/figure/Comparison-of-the-HIF-2a-binding-affinities-between-PT2385-and-belzutifan-A-and-B_fig1_363901736
https://www.benchchem.com/product/b1675830#assessing-the-specificity-of-m1002
https://www.benchchem.com/product/b1675830#assessing-the-specificity-of-m1002
https://www.benchchem.com/product/b1675830#assessing-the-specificity-of-m1002
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1675830?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

